1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one is a useful research compound. Its molecular formula is C25H21F3N2O3 and its molecular weight is 454.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one, a compound with the molecular formula C25H21F3N2O3 and CAS number 317833-51-5, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, focusing on its antiviral, anticancer, and anti-inflammatory activities.
The compound is characterized by a complex structure that includes a quinoxaline core, which is known for its diverse biological activities. The presence of trifluoromethyl and methoxyphenyl substituents enhances its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C25H21F3N2O3 |
Molar Mass | 454.44 g/mol |
CAS Number | 317833-51-5 |
Antiviral Activity
Research indicates that compounds similar to quinoxaline derivatives exhibit significant antiviral properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit viral replication in various models, suggesting that this compound may possess similar activities.
In a comparative study of various quinoxaline derivatives against herpes simplex virus (HSV), certain compounds demonstrated an IC50 value as low as 2.95 μM, indicating strong antiviral efficacy . While specific data for the compound is limited, its structural similarities suggest potential effectiveness against viral pathogens.
Anticancer Activity
The anticancer properties of quinoxaline derivatives have been extensively studied. For example, a related compound demonstrated significant growth inhibition across several cancer cell lines in the NCI-60 panel . The mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.
A detailed study on structurally related compounds revealed that modifications at specific positions significantly influenced their anticancer activity. For instance, one derivative exhibited an IC50 value of 9.19 μM against a range of cancer cell lines, highlighting the importance of structural optimization in enhancing biological activity .
Anti-inflammatory Activity
Quinoxaline derivatives are also noted for their anti-inflammatory effects. Compounds with similar frameworks have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is critical for developing treatments for chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds within the same chemical family as this compound:
- Antiviral Efficacy : A study demonstrated that a series of quinoxaline derivatives exhibited antiviral activity against respiratory syncytial virus (RSV), with some compounds achieving an EC50 value of 6.7 μM .
- Anticancer Properties : Research involving structural modifications led to the identification of potent anticancer agents, with one compound displaying an IC50 value of 0.12 mmol/L against Hepatitis C virus (HCV) .
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N2O3/c1-16-23(31)29(15-17-7-5-10-20(13-17)33-2)21-11-3-4-12-22(21)30(16)24(32)18-8-6-9-19(14-18)25(26,27)28/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLFKLFBFQQZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.